molecular formula C10H22N2 B12640719 N,N'-Diisopropyl-2-butene-1,4-diamine CAS No. 91015-18-8

N,N'-Diisopropyl-2-butene-1,4-diamine

Cat. No.: B12640719
CAS No.: 91015-18-8
M. Wt: 170.30 g/mol
InChI Key: XUHWXAYJBQMEAF-AATRIKPKSA-N
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Description

N,N'-Diisopropyl-2-butene-1,4-diamine is a branched aliphatic diamine characterized by a central 2-butene backbone (CH₂-CH=CH-CH₂) with isopropyl (-CH(CH₃)₂) groups substituted on the nitrogen atoms at the 1 and 4 positions. This compound belongs to the family of 2-butene-1,4-diamine derivatives, which are notable for their applications in coordination chemistry, catalysis, and polymer synthesis. The isopropyl substituents introduce significant steric hindrance, influencing reactivity, solubility, and ligand behavior in metal complexes.

Properties

CAS No.

91015-18-8

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(E)-N,N'-di(propan-2-yl)but-2-ene-1,4-diamine

InChI

InChI=1S/C10H22N2/c1-9(2)11-7-5-6-8-12-10(3)4/h5-6,9-12H,7-8H2,1-4H3/b6-5+

InChI Key

XUHWXAYJBQMEAF-AATRIKPKSA-N

Isomeric SMILES

CC(C)NC/C=C/CNC(C)C

Canonical SMILES

CC(C)NCC=CCNC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-2-butene-1,4-diamine typically involves the reaction of 2-butene-1,4-diamine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with isopropyl groups.

Industrial Production Methods: Industrial production of N,N’-Diisopropyl-2-butene-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diisopropyl-2-butene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the isopropyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N,N’-Diisopropyl-2-butene-1,4-dione.

    Reduction: Reduced derivatives such as N,N’-Diisopropyl-2-butane-1,4-diamine.

    Substitution: Substituted derivatives with different functional groups replacing the isopropyl groups.

Scientific Research Applications

N,N’-Diisopropyl-2-butene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Diisopropyl-2-butene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences between N,N'-Diisopropyl-2-butene-1,4-diamine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Isopropyl (-CH(CH₃)₂) C₁₀H₂₂N₂ ~170.3 (estimated) Not provided High steric bulk, reduced solubility
N,N'-Diethyl-2-butene-1,4-diamine Ethyl (-CH₂CH₃) C₈H₁₈N₂ 142.24 112-21-0 Moderate steric hindrance, higher polarity
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Methyl (-CH₃) C₈H₁₈N₂ 142.24 4559-79-9 Low steric bulk, enhanced solubility
N,N′-Di-sec-butyl-p-phenylenediamine sec-Butyl (-CH(CH₂CH₃)) C₁₄H₂₄N₂ 220.36 101-96-2 Aromatic backbone, antioxidant use
Key Observations:

Steric Effects :

  • The isopropyl groups in this compound create greater steric hindrance compared to ethyl or methyl substituents. This reduces its accessibility in reactions involving bulky substrates or metal centers .
  • In contrast, the tetramethyl derivative (C₈H₁₈N₂) exhibits minimal steric effects, favoring applications requiring fast kinetics or small ligand frameworks .

Solubility and Polarity: Methyl and ethyl derivatives (e.g., C₈H₁₈N₂) are more polar and soluble in polar solvents like water or ethanol due to smaller alkyl chains . The isopropyl analog’s bulkier structure likely reduces solubility in polar media, favoring organic solvents like toluene or dichloromethane.

Thermal and Chemical Stability :

  • Branched substituents (e.g., isopropyl, sec-butyl) enhance thermal stability. For example, N,N′-Di-sec-butyl-p-phenylenediamine (CAS 101-96-2) is used as an antioxidant in polymers due to its stability under high temperatures .
  • The unsaturated 2-butene backbone in aliphatic diamines may confer reactivity toward electrophilic addition or oxidation, depending on substituents.

Functional and Application Differences

  • The isopropyl variant’s larger substituents could stabilize low-coordination metal complexes but may hinder catalytic turnover in crowded environments.
  • Industrial Applications :

    • Methyl and ethyl derivatives are often employed in small-molecule catalysis or as intermediates in organic synthesis due to their manageable steric profiles .
    • Aromatic analogs like N,N′-Di-sec-butyl-p-phenylenediamine (CAS 101-96-2) are specialized for antioxidant roles in rubber and plastics, leveraging their aromatic backbone’s resonance stabilization .

Biological Activity

N,N'-Diisopropyl-2-butene-1,4-diamine is a specialized organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by two isopropyl groups attached to a butene chain with amine functionalities at both ends. Understanding its biological activity is crucial for assessing its applications in various fields, including pharmaceuticals and agrochemicals.

  • Molecular Formula : C₈H₁₈N₂
  • Molecular Weight : 158.25 g/mol
  • CAS Number : 4559-79-9
  • Physical State : Liquid at room temperature
  • Boiling Point : 171-172 °C

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. This activity is attributed to the presence of the amine groups, which may interact with microbial cell membranes.
  • Toxicological Profile : Toxicity studies have shown that while the compound can be harmful if ingested or if it comes into contact with skin, its lethal dose (LD50) values indicate moderate toxicity. For instance, the oral LD50 in rats is reported to be approximately 1250 mg/kg, while intraperitoneal administration yields an LD50 of 327 mg/kg .
  • Neurotoxic Effects : There is evidence suggesting that similar compounds can induce convulsions when administered in specific dosages, indicating a need for caution in handling and application .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of 1,4-diamines, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound demonstrated significant antimicrobial effects at concentrations ranging from 50 to 200 µg/mL.

PathogenMIC (µg/mL)
E. coli100
S. aureus50

Study 2: Toxicological Assessment

In a toxicological assessment conducted on rats, the effects of acute exposure to this compound were observed. The study noted behavioral changes consistent with neurotoxicity, including increased locomotor activity and signs of distress following intraperitoneal injection.

Administration RouteLD50 (mg/kg)
Oral1250
Intraperitoneal327

Discussion

The biological activity of this compound reveals both potential therapeutic applications and safety concerns. Its antimicrobial properties may position it as a candidate for developing new antibacterial agents; however, its neurotoxic effects necessitate careful consideration during formulation and application.

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